4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile
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Overview
Description
4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyano group attached to a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the naphthyridine core One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Alkylated or arylated derivatives of the compound.
Scientific Research Applications
4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate: Similar structure but with a carboxylate group instead of a cyano group.
4-Bromo-6-methoxy-1,5-naphthyridine: Similar structure but without the cyano group.
Uniqueness: 4-Bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile is unique due to the presence of the cyano group, which imparts different chemical reactivity and potential biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
Molecular Formula |
C10H6BrN3O |
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Molecular Weight |
264.08 g/mol |
IUPAC Name |
4-bromo-6-methoxy-1,5-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c1-15-8-3-2-7-10(14-8)9(11)6(4-12)5-13-7/h2-3,5H,1H3 |
InChI Key |
KDXRGJIEUAHOBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)C#N)Br |
Origin of Product |
United States |
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